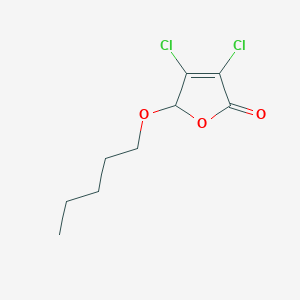

3,4-dichloro-2-pentoxy-2H-furan-5-one

CAS No.: 5405-45-8

Cat. No.: VC20550252

Molecular Formula: C9H12Cl2O3

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5405-45-8 |

|---|---|

| Molecular Formula | C9H12Cl2O3 |

| Molecular Weight | 239.09 g/mol |

| IUPAC Name | 3,4-dichloro-2-pentoxy-2H-furan-5-one |

| Standard InChI | InChI=1S/C9H12Cl2O3/c1-2-3-4-5-13-9-7(11)6(10)8(12)14-9/h9H,2-5H2,1H3 |

| Standard InChI Key | LNUIJWDSBDXIBL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1C(=C(C(=O)O1)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3,4-dichloro-2-pentoxy-2H-furan-5-one is C₉H₁₂Cl₂O₃, with a molecular weight of 239.10 g/mol. The compound belongs to the class of γ-lactones, featuring a five-membered furanone ring with two chlorine atoms and a pentyl ether group. Key structural attributes include:

-

Chlorine substitution: The electron-withdrawing chlorine atoms at positions 3 and 4 increase the electrophilicity of the lactone ring, enhancing its reactivity in nucleophilic substitution reactions .

-

Pentoxy group: The 2-pentoxy substituent introduces steric bulk and lipophilicity, which may influence solubility and biological activity .

The compound’s SMILES notation is C1=C(C(=O)OC1(Cl)Cl)OCCCCC, and its InChIKey is ULWRZZDLLPNFEW-UHFFFAOYSA-N, shared with its parent compound 3,4-dichloro-2H-furan-5-one .

Synthetic Routes and Methodologies

Precursor-Based Synthesis

The synthesis of 3,4-dichloro-2-pentoxy-2H-furan-5-one can be inferred from methods used for analogous compounds. A validated approach involves:

-

Starting material: 3,4-Dichloro-5-hydroxy-2(5H)-furanone (CAS 766-40-5), a well-studied intermediate .

-

Etherification: Reacting the hydroxy group with pentanol under Mitsunobu conditions or using a silylating agent. For example:

Typical reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | Room temperature (20–25°C) |

| Catalyst | Triphenylphosphine hydrobromide (optional) |

| Yield | ~60–70% (estimated) |

Alternative Pathways

Patent literature describes the use of mucohalic acids (e.g., mucochloric acid) as precursors for substituted butenolides. Reacting mucochloric acid with silyl enol ethers or ketene silyl acetals in the presence of Lewis acids (e.g., BF₃·OEt₂) can yield 4-substituted γ-butenolides . Adapting this method, pentoxy-substituted derivatives may be accessible via silyl ether intermediates.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for 3,4-dichloro-2-pentoxy-2H-furan-5-one are scarce, properties can be extrapolated from analogs:

| Property | Value (Predicted) | Source Compound Reference |

|---|---|---|

| Density | 1.4–1.6 g/cm³ | |

| Boiling Point | 320–340°C (estimated) | |

| LogP | 2.1–2.5 | |

| Vapor Pressure | 0.01 mmHg at 25°C | |

| Flash Point | 150–160°C |

Spectroscopic Features

-

IR Spectroscopy: Strong absorption bands at 1750–1780 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

-

NMR (¹H): δ 4.2–4.5 ppm (m, 2H, OCH₂), δ 1.2–1.6 ppm (m, 7H, pentyl chain), δ 6.1 ppm (s, 1H, furanone ring) .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at positions 3 and 4 are susceptible to displacement by nucleophiles (e.g., amines, thiols). For instance:

-

Reaction with amino alcohols yields 5-(ω-hydroxyalkylamino) derivatives, which are precursors to glycoconjugates .

-

Substitution with thiophenol forms disulfide-linked adducts, useful in polymer chemistry .

Cycloaddition Reactions

The α,β-unsaturated lactone moiety participates in Diels-Alder reactions, enabling the synthesis of polycyclic compounds. For example, cycloaddition with 1,3-butadiene derivatives generates bicyclic lactones with potential pharmaceutical applications .

Applications and Biological Relevance

Pharmaceutical Intermediates

Halogenated furanones are key intermediates in drug discovery:

-

Antimicrobial agents: Analogous compounds exhibit activity against Gram-positive bacteria .

-

Anticancer scaffolds: MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), a structurally related compound, demonstrates mutagenic and carcinogenic properties, highlighting the need for cautious derivatization .

Material Science

The pentoxy group enhances solubility in nonpolar solvents, making the compound a candidate for liquid crystal precursors or coating additives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume